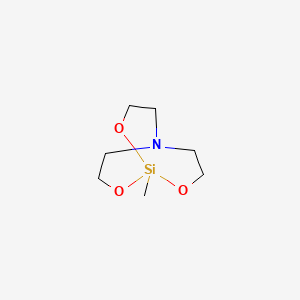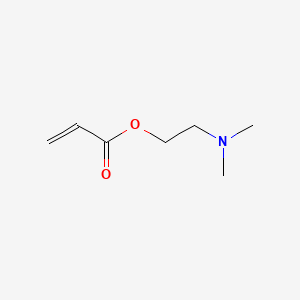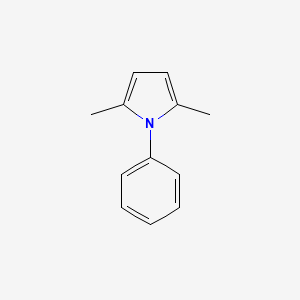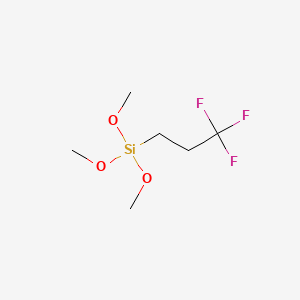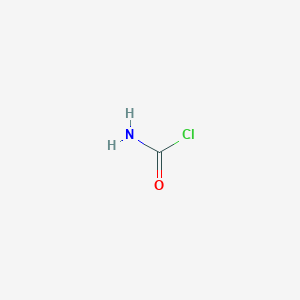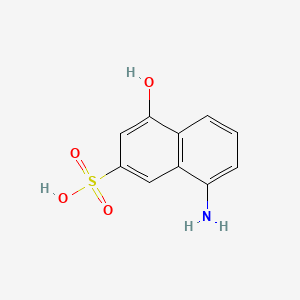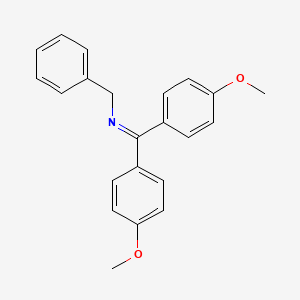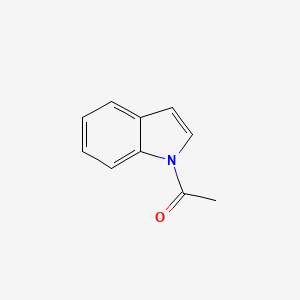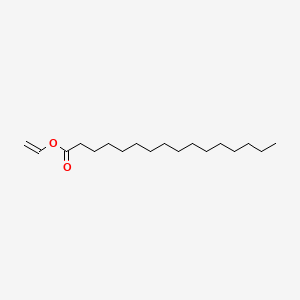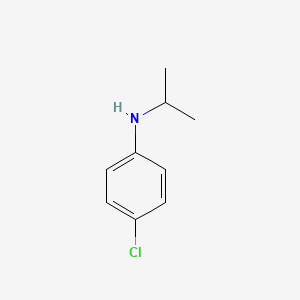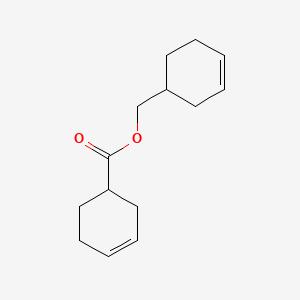
6,7-Dimethoxy-2-tetralone
説明
6,7-Dimethoxy-2-tetralone is a chemical compound with the molecular formula C12H14O3 . It has an average mass of 206.238 Da and a monoisotopic mass of 206.094299 Da . It is used in laboratory chemicals .
Synthesis Analysis
6,7-Dimethoxy-2-tetralone is a starting material for many dopaminergic compounds. Its utility has been recorded in the synthesis of natural alkaloids, cyclic amino acids, and as novel antagonists . An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone has been described .Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-2-tetralone is represented by the formula C12H14O3 . It has an average mass of 206.238 Da and a monoisotopic mass of 206.094299 Da .Physical And Chemical Properties Analysis
6,7-Dimethoxy-2-tetralone has a molecular weight of 206.24 . It has a melting point of 87-89 °C (lit.) .科学的研究の応用
Synthesis of Dopamine Agonists
6,7-Dimethoxy-2-tetralone: is used in the preparation of compounds that act as dopamine agonists . These are crucial in the treatment of Parkinson’s disease and other dopamine-related disorders. The compound serves as a starting material for synthesizing dihydrexidine , a highly potent and selective agonist of the dopamine D1 receptor .
Development of Antidepressants
This tetralone derivative is a key intermediate in the synthesis of novel antidepressants, specifically α-2-antagonists and norepinephrine uptake inhibitors . Such compounds are significant in the management of depression and related mood disorders.
Creation of TRPV1 Antagonists
Researchers have utilized 6,7-Dimethoxy-2-tetralone in the synthesis of novel antagonists of the human TRPV1 , a receptor involved in the transmission and modulation of pain, as well as in the regulation of body temperature.
Production of Natural Alkaloids
The compound is instrumental in the synthesis of natural alkaloids . Alkaloids are a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms and have pronounced physiological actions on humans.
Synthesis of Cyclic Amino Acids
Cyclic amino acids, which have applications in medicinal chemistry and drug design, can be synthesized using 6,7-Dimethoxy-2-tetralone as a precursor . These compounds can serve as building blocks for peptides and have potential therapeutic properties.
Elaboration to Anti-inflammatory Agents
6,7-Dimethoxy-2-tetralone: has been used as a precursor for the synthesis of naphthols with anti-inflammatory activity . Anti-inflammatory agents are essential in the treatment of various chronic diseases, including arthritis and cardiovascular diseases.
Safety and Hazards
6,7-Dimethoxy-2-tetralone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
特性
IUPAC Name |
6,7-dimethoxy-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPMWVKPVCVZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=O)CCC2=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346127 | |
| Record name | 6,7-Dimethoxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-tetralone | |
CAS RN |
2472-13-1 | |
| Record name | 6,7-Dimethoxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 6,7-Dimethoxy-2-tetralone considered a valuable compound in organic synthesis?
A1: 6,7-Dimethoxy-2-tetralone serves as a crucial starting point for creating various dopaminergic compounds. These compounds play a significant role in researching and developing treatments for conditions influenced by dopamine activity in the brain. []
Q2: Are there efficient synthetic routes for producing 6,7-Dimethoxy-2-tetralone?
A2: Yes, several methods have been developed. One practical and cost-effective approach utilizes 3,4-dimethoxyphenylacetic acid as the starting material. This method involves a series of reactions including iodination, Heck cross-coupling, hydrogenation, Dieckmann condensation, and decarboxylation to yield 6,7-Dimethoxy-2-tetralone. [] A distinct approach outlines the transformation of 6-methoxytetralin into 6,7-Dimethoxy-2-tetralone. []
Q3: What are the potential applications of 6,7-Dimethoxy-2-tetralone beyond its use in synthesizing dopaminergic compounds?
A3: Research suggests that 6,7-Dimethoxy-2-tetralone, identified as a secondary metabolite in Eichhornia crassipes (water hyacinth) and potentially other plant sources, possesses bioactive properties. [, ] Further investigation into these properties could reveal additional applications in areas such as pharmaceuticals or agricultural chemistry.
Q4: Has 6,7-Dimethoxy-2-tetralone been studied in the context of its potential environmental impact?
A4: While specific data on the environmental impact and degradation of 6,7-Dimethoxy-2-tetralone is limited, its presence as a secondary metabolite in plants like Eichhornia crassipes suggests a potential role in natural ecosystems. [] Further research is needed to assess its long-term effects and any necessary mitigation strategies.
Q5: Are there analytical techniques used to characterize and quantify 6,7-Dimethoxy-2-tetralone?
A5: While specific analytical methods are not detailed within the provided research excerpts, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have been employed to identify 6,7-Dimethoxy-2-tetralone within plant extracts. [, ] This suggests the applicability of standard analytical chemistry techniques for characterizing and quantifying this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt](/img/structure/B1583747.png)
